6-Methoxyl-2-aminobenzoxazol
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Overview
Description
6-Methoxyl-2-aminobenzoxazol is a heterocyclic aromatic compound with the molecular formula C8H8N2O2 It is a derivative of benzoxazole, characterized by the presence of a methoxy group at the 6th position and an amino group at the 2nd position on the benzoxazole ring
Mechanism of Action
Mode of Action
It has been suggested that the compound and its analogs demonstrate inhibitory activity on glutamate-gated chloride channels (glucl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release and a loss of host immunosuppression .
Biochemical Pathways
Metabolomics analysis of Trichinella spiralis treated with 6-Methoxybenzo[D]oxazol-2-amine showed significant up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism . This suggests that the compound may interfere with these biochemical pathways, leading to its anthelmintic effects.
Pharmacokinetics
It is suggested that the bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
Result of Action
The in vivo results demonstrate that a dose of 250 mg/kg reduced the Trichinella spiralis abundance in the digestive tract by 49% . This suggests that 6-Methoxybenzo[D]oxazol-2-amine has a significant anthelmintic effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyl-2-aminobenzoxazol typically involves the reaction of 2-aminophenol with a suitable methoxy-substituted reagent. One common method is the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 5°C to room temperature for about one hour .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyl-2-aminobenzoxazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at positions adjacent to the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
6-Methoxyl-2-aminobenzoxazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the methoxy group at the 6th position.
6-Methoxybenzoxazole: Lacks the amino group at the 2nd position.
2-Aminobenzimidazole: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
6-Methoxyl-2-aminobenzoxazol is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHWUZZUTWZSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732643 |
Source
|
Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13895-08-4 |
Source
|
Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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